molecular formula C14H14Br2N2OS B4277350 2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide

2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide

Cat. No.: B4277350
M. Wt: 418.1 g/mol
InChI Key: CPGWYKURRPYOAT-UHFFFAOYSA-N
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Description

2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a dibromo-substituted cyclopropane ring, a cyano group, and a benzothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Introduction of the Dibromo Substituents: Bromination of the cyclopropane ring can be achieved using bromine or a brominating agent under controlled conditions.

    Attachment of the Benzothienyl Moiety: The benzothienyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothienyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The dibromo substituents on the cyclopropane ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the benzothienyl moiety suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The cyano group, benzothienyl moiety, and dibromo substituents may all contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide: The parent compound.

    2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethylcyclopropanecarboxamide: A similar compound with an ethyl group instead of a methyl group.

    2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methylcyclopropanecarboxylate: A similar compound with a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2OS/c1-13(7-14(13,15)16)12(19)18-11-9(6-17)8-4-2-3-5-10(8)20-11/h2-5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGWYKURRPYOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 3
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dibromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylcyclopropanecarboxamide

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